2-Methyl-4-nitro-6-(trifluoromethyl)pyridine
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Overview
Description
2-Methyl-4-nitro-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a pyridine ring. It is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-methyl-6-(trifluoromethyl)pyridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 2-Methyl-4-amino-6-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Carboxy-4-nitro-6-(trifluoromethyl)pyridine.
Scientific Research Applications
2-Methyl-4-nitro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: 2-Methyl-4-nitro-6-(trifluoromethyl)pyridine is unique due to the combination of its nitro, trifluoromethyl, and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and a broader range of applications in various fields .
Properties
Molecular Formula |
C7H5F3N2O2 |
---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-methyl-4-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-6(11-4)7(8,9)10/h2-3H,1H3 |
InChI Key |
QHUHCKNDRFYKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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